Disuccinimidyl dodecanoate
Description
Evolution of Activated Ester Chemistry in Bioconjugation and Polymer Science
The use of activated esters to facilitate chemical reactions has become a fundamental strategy in both life sciences and polymer chemistry. Initially developed for peptide synthesis, the reliability and efficiency of this chemistry led to its widespread adoption. wikipedia.orgresearchgate.net The formation of a stable amide bond from the reaction of an NHS ester with a primary amine, found on the lysine (B10760008) amino acid residues and the N-terminus of proteins, is a cornerstone of bioconjugation. nih.govrsc.org This method's utility is enhanced by its ability to proceed in aqueous environments, a critical requirement for working with biological molecules. rsc.org
Over time, the application of activated esters has expanded significantly beyond simple labeling. In bioconjugation, it now encompasses the creation of complex architectures like antibody-drug conjugates (ADCs), where potent drugs are linked to monoclonal antibodies for targeted cancer therapy. rsc.org The development of various NHS ester crosslinkers, which possess two reactive groups, allows for the stable connection of different molecules, such as linking antigens to carrier proteins in vaccine development to enhance immunogenicity. chemimpex.com
In parallel, polymer science has harnessed activated ester chemistry for the synthesis of functional and well-defined macromolecules. mdpi.comnih.gov A key technique is post-polymerization modification (PPM), where a polymer with activated ester side chains is first synthesized and then treated with various amine-containing molecules to introduce specific functionalities. mdpi.comtandfonline.com This approach allows for the creation of a diverse library of functional polymers from a single precursor, finding use in applications ranging from drug delivery systems to advanced coatings and adhesives. chemimpex.comresearchgate.net The evolution of controlled/living radical polymerization (CLRP) techniques has further enhanced the precision with which these reactive polymers can be designed. researchgate.net
Academic Significance and Research Landscape of Dodecanoate-based Succinimidyl Esters
Within the broad family of NHS esters, those derived from long-chain fatty acids, such as dodecanoic acid (also known as lauric acid), hold particular academic and research interest. The dodecanoate (B1226587) (or lauryl) group is a twelve-carbon aliphatic chain that imparts significant hydrophobicity (lipophilicity) to the molecule. cymitquimica.com This characteristic is crucial for applications involving interactions with non-polar environments, such as cellular membranes.
Research has shown that the chain length of the acyl group can influence the specificity of reactions with biomolecules. For example, in the acylation of insulin, longer chain N-succinimidyl esters, like N-succinimidyl dodecanoate, exhibit greater specificity for certain amino groups compared to shorter chain variants. researchgate.net This property is valuable for achieving more controlled and predictable modifications of complex proteins.
The combination of a reactive NHS ester with a lipophilic dodecanoate chain makes these compounds effective probes for studying lipid dynamics and protein interactions at membranes. They are also utilized in the development of drug delivery systems, where the laurate moiety can facilitate integration into lipid-based carriers like liposomes. cymitquimica.com The synthesis and reactivity of these fatty acid succinimidyl esters have been a subject of study, with research investigating reaction conditions and the formation of potential side-products to optimize their use in acylation reactions. cdnsciencepub.comresearchgate.net
Contextualization of Disuccinimidyl Dodecanoate within Contemporary Chemical Research
This compound (DSD) emerges from this context as a specialized and powerful tool. chemimpex.com It is a homobifunctional crosslinking agent, meaning it has two identical reactive groups—the succinimidyl esters—at either end of a dodecanedioyl spacer. cymitquimica.com This structure allows it to form stable amide bonds with two separate amine-containing molecules, effectively creating a covalent bridge between them. chemimpex.com
The 12-carbon (dodecanedioyl) spacer provides a fixed spatial separation between the conjugated molecules. This feature is critical in various research applications:
Bioconjugation: DSD is used to crosslink proteins and antibodies, aiding in the study of protein-protein interactions and the assembly of diagnostic and therapeutic constructs. chemimpex.comacs.org
Vaccine Development: It plays a role in formulating vaccines by linking antigens to carrier proteins, which can enhance the stability and immune response of the vaccine. chemimpex.com
Drug Delivery: The compound is used in the creation of nanoparticles and liposomes for improved delivery of therapeutic agents. chemimpex.com
Materials Science: In this field, DSD is employed as a crosslinker to synthesize functionalized polymers and hydrogels, contributing to improved mechanical strength and durability in materials like coatings and adhesives. chemimpex.com
This compound stands as a prime example of how the principles of activated ester chemistry have been refined into highly specific reagents. Its dual reactivity and defined spacer length make it an invaluable compound for researchers aiming to construct and stabilize complex molecular systems in both biological and materials science contexts. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75472-90-1 | chemimpex.comcymitquimica.com |
| Molecular Formula | C₂₀H₂₈N₂O₈ | chemimpex.comcymitquimica.com |
| Molecular Weight | 424.45 g/mol | chemimpex.comcymitquimica.com |
| Appearance | White solid | chemimpex.com |
| Melting Point | 155 - 158 °C | chemimpex.com |
| Purity | ≥ 99% | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c23-15-11-12-16(24)21(15)29-19(27)9-7-5-3-1-2-4-6-8-10-20(28)30-22-17(25)13-14-18(22)26/h1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHOFVPJWYPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Chemistry of Disuccinimidyl Dodecanoate
Synthesis of Disuccinimidyl Dodecanoate (B1226587) and Related Succinimidyl Esters
The synthesis of Disuccinimidyl dodecanoate involves the conversion of the terminal carboxylic acid groups of dodecanedioic acid into N-hydroxysuccinimide esters. This transformation is a common strategy in organic synthesis to create amine-reactive compounds. The general approach involves the activation of the carboxylic acids followed by reaction with N-hydroxysuccinimide (NHS).
The formation of an NHS ester from a carboxylic acid, such as dodecanedioic acid, requires the activation of the carboxyl group to facilitate nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. Several strategies have been developed for this purpose, each with its own advantages and limitations.
One of the most common methods involves the use of carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this process, the carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-hydroxysuccinimide to form the desired NHS ester and a urea (B33335) byproduct. The use of EDC is often preferred in aqueous-compatible reactions due to the water solubility of the resulting urea byproduct, which simplifies purification.
Another approach is the use of N,N'-disuccinimidyl carbonate (DSC) . This reagent can react directly with carboxylic acids to form NHS esters. DSC is also used for the alkoxycarbonylation of amines, highlighting its versatility as an activating agent. researchgate.netnih.gov
More recent methods have explored alternative activating agents to avoid the formation of urea byproducts. For instance, a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) in the presence of triethylamine (B128534) (Et3N) has been shown to be effective for the synthesis of various active esters, including NHS esters, from carboxylic acids at room temperature. nih.gov
The choice of activation strategy can be influenced by factors such as the solubility of the starting materials, the desired reaction conditions (e.g., temperature, solvent), and the ease of purification of the final product.
The efficiency of this compound synthesis is highly dependent on the choice of coupling agents and the optimization of reaction parameters. The goal is to maximize the yield of the desired di-NHS ester while minimizing side reactions and simplifying purification.
Coupling Agents: A variety of coupling reagents are available for amide and ester bond formation. Besides carbodiimides, uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but are often used in peptide synthesis. For the synthesis of NHS esters, carbodiimides remain a popular choice due to their commercial availability and well-established protocols. The selection of the appropriate coupling agent is crucial for achieving high yields and purity.
Reaction Parameters:
Solvent: The choice of solvent is critical. Anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM) are commonly used to prevent premature hydrolysis of the activated carboxylic acid and the final NHS ester.
Temperature: The activation of the carboxylic acid is often performed at 0°C to control the reaction rate and minimize side reactions. The subsequent reaction with NHS is typically allowed to proceed at room temperature.
Stoichiometry: The molar ratio of the dicarboxylic acid, coupling agent, and N-hydroxysuccinimide is a key parameter to optimize. An excess of the coupling agent and NHS is often used to ensure complete conversion of both carboxylic acid groups of dodecanedioic acid.
Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial in some cases to neutralize any acidic byproducts and drive the reaction to completion.
The following table summarizes common coupling agents and their typical reaction conditions for NHS ester synthesis.
| Coupling Agent | Typical Solvent | Temperature (°C) | Additives | Key Features |
| DCC | DCM, THF, DMF | 0 to RT | - | Forms insoluble DCU byproduct, facilitating removal. |
| EDC | Water, DMF, DCM | 0 to RT | NHS | Water-soluble carbodiimide, good for bioconjugation. |
| DSC | Acetonitrile, THF | RT | Base (e.g., TEA) | Direct conversion of carboxylic acids to NHS esters. |
| I2/PPh3 | Dichloromethane | 0 to RT | Triethylamine | Carbodiimide-free method. nih.gov |
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is centered around the susceptibility of the carbonyl carbon of the NHS ester to nucleophilic attack. This reactivity is fundamental to its function as a crosslinking agent.
The reaction of this compound with primary amines proceeds through a nucleophilic acyl substitution mechanism. This is a two-step process involving an addition-elimination pathway.
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of a primary amine on the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.com
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the expulsion of the N-hydroxysuccinimide anion as a good leaving group. This results in the formation of a stable amide bond between the dodecanedioate (B1236620) backbone and the amine-containing molecule. The released NHS is a weak acid.
This mechanism is highly efficient for primary amines, which are strong nucleophiles under neutral to slightly alkaline conditions (pH 7-9).
The reaction dynamics of NHS esters, including this compound, are influenced by both kinetic and thermodynamic factors. A key consideration in aqueous environments is the competition between aminolysis (reaction with amines) and hydrolysis (reaction with water).
Kinetics:
Aminolysis: The rate of aminolysis is dependent on the concentration and nucleophilicity of the amine, as well as the pH of the reaction medium. The reaction is generally faster at slightly alkaline pH (e.g., pH 8.5) where a significant portion of the primary amines are deprotonated and thus more nucleophilic. nih.govacs.orgnih.govresearchgate.net
Hydrolysis: NHS esters are susceptible to hydrolysis, which converts the ester back to the carboxylic acid and releases NHS. The rate of hydrolysis also increases with pH. For example, the half-life of NHS esters can range from hours at pH 7 to minutes at pH 9. thermofisher.com The hydrolysis of dithiobis(succinimidyl propionate) (DSP), a related disuccinimidyl ester, has been shown to follow a pseudo-first-order kinetic model in solution. nih.govacs.orgnih.govresearchgate.net
The following table provides a conceptual comparison of the relative rates of aminolysis and hydrolysis under different pH conditions for a typical NHS ester.
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |
| < 7 | Slow | Very Slow | Low reaction efficiency |
| 7 - 8 | Moderate to Fast | Slow to Moderate | Favorable for aminolysis |
| > 8.5 | Very Fast | Fast to Very Fast | Increased competition from hydrolysis |
Thermodynamics: The formation of the amide bond during the aminolysis of this compound is a thermodynamically favorable process, resulting in a stable covalent linkage. The N-hydroxysuccinimide leaving group is stabilized by resonance, which contributes to the favorable energetics of the reaction.
Chemoselectivity and Regiospecificity in Derivatization Processes
Chemoselectivity: this compound exhibits high chemoselectivity for primary amines over other nucleophilic functional groups present in biomolecules, such as hydroxyl (-OH) and sulfhydryl (-SH) groups, under typical reaction conditions (pH 7-9). While reactions with hydroxyl and sulfhydryl groups can occur, they are generally slower and the resulting ester and thioester linkages are less stable than the amide bond formed with primary amines, particularly in aqueous environments. glenresearch.com However, side reactions with tyrosine, serine, and threonine residues have been reported, especially at higher pH and with a large excess of the NHS ester. stackexchange.comnih.gov
Regiospecificity: In the context of proteins, this compound will primarily react with the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. nih.gov Since most proteins contain multiple lysine residues, the use of this compound can result in heterogeneous labeling, where the crosslinker attaches at various positions on the protein surface. The specific sites of reaction are influenced by the accessibility and local environment of the primary amine groups.
Differential Reactivity Towards Primary Amine Functional Groups
The reaction of this compound is highly selective for primary amines, which are prevalent in biological macromolecules. gbiosciences.com In proteins, the principal targets are the ε-amino group of lysine side chains and the α-amino group of the N-terminus. gbiosciences.comnih.gov While both are primary amines, their reactivity can differ based on their local chemical environment and accessibility.
However, the reactivity is not absolutely exclusive to primary amines. Under certain conditions, particularly after initial amine reactions have occurred, other nucleophilic amino acid residues can participate in side reactions. Systematic studies on similar NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), have demonstrated that hydroxyl groups on serine, threonine, and tyrosine residues can also exhibit significant reactivity. nih.govresearchgate.net This reactivity is highly dependent on the pH and the influence of adjacent amino acids. nih.gov
| Functional Group | Amino Acid Residue | Reactivity Level | Notes |
|---|---|---|---|
| α-Amino (-NH₂) | N-Terminus | High | Primary target for conjugation. nih.gov |
| ε-Amino (-NH₂) | Lysine | High | Primary target for conjugation, typically more abundant than N-termini. gbiosciences.com |
| Hydroxyl (-OH) | Serine, Threonine | Low to Moderate | Side reactions can occur, influenced by pH and neighboring residues. nih.govresearchgate.net |
| Phenolic Hydroxyl (-OH) | Tyrosine | Low to Moderate | Side reactions can occur, often pH-dependent. nih.govresearchgate.net |
Influence of Steric and Electronic Factors on Reaction Specificity
The specificity and rate of the reaction between this compound and primary amines are governed by both steric and electronic effects. mst.edunih.gov The reaction mechanism is understood to proceed through a reversible formation of a crowded tetrahedral intermediate, followed by a rate-determining breakdown to the final amide product and NHS. mst.edu
Steric Factors: Steric hindrance around the amine functional group can significantly impede the reaction rate. mst.edu Bulky neighboring groups can restrict access to the amine, slowing the formation of the necessary tetrahedral intermediate. Structure-reactivity studies on NHS esters have shown that sterically unhindered amines exhibit faster reaction kinetics compared to those with significant steric bulk near the reactive site. mst.edu For example, the accessibility of a lysine residue's ε-amino group on the surface of a protein will be a key determinant of its reactivity.
Electronic Factors: The nucleophilicity of the amine and the electrophilicity of the NHS ester's carbonyl carbon are critical electronic factors. The reaction is most efficient when the amine is in its deprotonated, nucleophilic state. creative-proteomics.com The local electronic environment, influenced by neighboring electron-donating or electron-withdrawing groups, can modulate the pKa of the amine, thereby affecting the concentration of its reactive form at a given pH. msu.edu Hammett p values for the acylation of various amines by substituted N-succinimidyl benzoates are positive (e.g., 1.1 to 1.4), indicating a substantial accumulation of negative charge at the acyl carbon in the transition state, making the reaction sensitive to electronic effects. mst.edu
Analysis of By-products and Strategies for Reaction Pathway Control
The primary by-product of a successful conjugation reaction is N-hydroxysuccinimide (NHS). thermofisher.com However, the most significant competing reaction that generates unintended by-products is the hydrolysis of the NHS ester. thermofisher.com In aqueous solutions, water molecules can attack the ester, leading to its cleavage and the formation of dodecanedioic acid and another molecule of NHS. This hydrolysis reaction reduces the efficiency of the desired crosslinking. thermofisher.com Additionally, reactions with non-target nucleophiles, such as the hydroxyl groups of serine, threonine, and tyrosine, can lead to the formation of ester linkages as side products. nih.gov
Several strategies can be employed to control the reaction pathway, maximizing the yield of the desired amide-linked conjugate while minimizing by-products:
pH Control: The pH of the reaction buffer is the most critical factor. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. thermofisher.com In this range, a sufficient concentration of the primary amine is deprotonated and nucleophilic, while the rate of hydrolysis remains manageable. At pH levels above 8.5-9.0, the half-life of the NHS ester decreases dramatically due to accelerated hydrolysis. thermofisher.comthermofisher.com
| pH | Approximate Half-life | Primary Outcome |
|---|---|---|
| 7.0 | Several hours | Slower amine reaction, but greater ester stability. thermofisher.com |
| 8.0 | ~ 1 hour | Optimal balance for efficient amine conjugation. thermofisher.com |
| 8.6 (at 4°C) | ~ 10 minutes | Rapid hydrolysis competes significantly with amine reaction. thermofisher.com |
| 9.0 | Minutes | Hydrolysis is the dominant reaction pathway. thermofisher.com |
Buffer Selection: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the crosslinker. thermofisher.com Buffers free of primary amines, such as phosphate, HEPES, or borate, should be used. thermofisher.com
Reaction Quenching: To stop the reaction and prevent further modification or degradation, a quenching agent can be added. This is typically a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, added in excess to consume any remaining unreacted NHS esters. thermofisher.com
Reagent Handling and Storage: NHS esters are susceptible to hydrolysis from atmospheric moisture. gbiosciences.com Therefore, this compound should be stored in a dry, desiccated environment. Before opening, the container should be allowed to equilibrate to room temperature to prevent water condensation on the cold reagent. thermofisher.com
Advanced Bioconjugation Strategies Utilizing Disuccinimidyl Dodecanoate
Protein and Peptide Modification Architectures
The primary application of Disuccinimidyl dodecanoate (B1226587) lies in its ability to covalently link amino groups within or between protein and peptide chains. The 12-carbon spacer arm provides a significant spatial range, enabling the crosslinking of residues that are not in immediate proximity.
Covalent Attachment to Amine Residues: Lysine (B10760008) and N-Termini
Disuccinimidyl dodecanoate reacts efficiently with primary amines (–NH₂) present on proteins and peptides. These target sites are predominantly the ε-amino group of lysine (Lys) side chains and the α-amino group at the N-terminus of each polypeptide chain. thermofisher.com
Due to their positive charge at physiological pH, lysine residues are typically located on the exterior surfaces of proteins, making them accessible to water-soluble reagents like this compound. thermofisher.com The N-terminal amine generally has a lower pKa than the lysine ε-amine, which can allow for some degree of preferential labeling at a slightly more neutral pH, although specificity is often challenging to achieve without additional methodological controls. nih.govresearchgate.netnih.gov
| pH Range | Primary Amine State | NHS Ester Stability | Reaction Outcome |
|---|---|---|---|
| < 7.0 | Protonated (-NH₃⁺), poor nucleophile | Relatively stable | Low to negligible conjugation efficiency nih.govlumiprobe.comwindows.net |
| 7.2 - 8.5 | Increasingly deprotonated (-NH₂), good nucleophile | Moderate (hydrolysis increases with pH) | Optimal range for efficient amide bond formation thermofisher.comcreative-proteomics.comnih.gov |
| > 8.5 | Deprotonated (-NH₂), strong nucleophile | Unstable, rapid hydrolysis | Reduced conjugation efficiency due to competing hydrolysis thermofisher.comlumiprobe.com |
Development of Site-Specific Labeling and Functionalization Methodologies
Achieving site-specific labeling with homobifunctional reagents like this compound is challenging because most proteins present multiple lysine residues and an N-terminus. nih.govnih.gov However, several strategies can be employed to control the reaction and enhance specificity:
Stoichiometric Control : By carefully controlling the molar ratio of the crosslinker to the protein, the extent of modification can be limited. nih.gov Using sub-stoichiometric amounts of this compound increases the probability of forming monolinks (where only one NHS ester has reacted) or single intramolecular crosslinks, rather than extensive, heterogeneous polymerization.
pH Optimization : Fine-tuning the reaction pH can exploit the subtle differences in the pKa values between the N-terminal α-amine and the lysine ε-amines. A reaction performed at a pH closer to 7.0 may favor the more nucleophilic N-terminus, though this does not guarantee exclusive modification. nih.gov
Site-Directed Mutagenesis : A powerful approach involves genetically engineering the target protein to introduce or remove lysine residues. A protein can be designed to have a single, strategically placed lysine residue in a region of interest, ensuring that this compound will react specifically at that site.
Protecting Group Chemistry : In peptide synthesis and modification, orthogonal protecting groups can be used to block all but one or a few desired amine groups. After purification, the protecting groups are removed, and the exposed amine is then available for specific conjugation with this compound.
Investigation of Conjugation Effects on Biomolecular Structure and Functional Integrity
The covalent introduction of a crosslink can impact a protein's structure and function. The dodecanoate (12-carbon) spacer of this compound imposes a significant distance constraint, which can either stabilize existing conformations or introduce structural perturbations.
Techniques used to assess these effects include:
Circular Dichroism (CD) Spectroscopy : This technique is widely used to analyze the secondary structure of proteins. rsc.orgnih.govresearchgate.net A comparison of the CD spectra of a protein before and after conjugation with this compound can reveal significant changes in the proportions of α-helices, β-sheets, and random coils, indicating a structural perturbation. mq.edu.aunottingham.ac.uk
Enzyme Activity Assays : For enzymes, a direct measure of functional integrity involves quantifying their catalytic activity post-modification. A significant loss of activity would suggest that the crosslink has occurred within or near the active site, or has induced a conformational change that disrupts catalysis.
Mass Spectrometry (MS) : High-resolution mass spectrometry can confirm the covalent modification and, through techniques like peptide mapping, can identify the specific residues that have been crosslinked. yulab.org
| Property | Potential Effect of this compound Crosslinking | Rationale |
|---|---|---|
| Tertiary/Quaternary Structure | Stabilization or localized perturbation | The covalent bond can lock subunits together or restrict domain movement. nih.gov |
| Biological Activity | Potential reduction | Modification of critical lysine residues in active or binding sites can impair function. nih.gov |
| Solubility | Potential decrease | Intermolecular crosslinking can lead to the formation of high-molecular-weight aggregates. |
Exploration of Bioreversible and Traceless Protein Modifications
Standard amide bonds formed by the reaction of this compound with amines are highly stable and not considered bioreversible. The concept of "traceless" modification—where a modifying group can be removed without leaving behind any part of the linker—is an advanced strategy in chemical biology. acs.orgnih.gov
To achieve bioreversibility, the linker itself must contain a cleavable moiety. While the simple dodecanoate backbone is not cleavable, it could theoretically be incorporated into more complex linker designs that are. For example, linkers containing disulfide bonds can be cleaved under reducing conditions, and linkers with specially designed ester or carbamate (B1207046) groups can be made susceptible to enzymatic or pH-mediated cleavage. nih.govsemanticscholar.org
However, this compound in its standard form is used to create permanent modifications. Achieving bioreversible or traceless modification would require a different class of crosslinker that incorporates a cleavable element, such as a disulfide bond or a photocleavable group, within its spacer arm. acs.org
Nucleic Acid Derivatization and Labeling Protocols
While less common than protein modification, this compound can be used to functionalize nucleic acids for various research applications.
Comparative Analysis of Enzymatic and Chemical Labeling Approaches
The conjugation of molecules to proteins can be achieved through either chemical or enzymatic labeling approaches. The use of this compound falls under the category of chemical labeling.
Chemical labeling , utilizing reagents like this compound, targets specific functional groups on amino acid residues. NHS esters are highly reactive towards the primary amines found on lysine residues and the N-terminus of proteins. This method is generally robust and allows for the production of conjugates in relatively high yields. However, a significant drawback is the potential for a lack of site-specificity. Since proteins typically possess multiple lysine residues, chemical labeling can result in a heterogeneous mixture of conjugates with the label attached at various positions. This heterogeneity can potentially impact the biological function of the protein.
Enzymatic labeling , on the other hand, offers a high degree of site-specificity. Enzymes such as sortase A, transglutaminase, and formylglycine-generating enzyme can be used to attach labels to specific recognition sequences that have been engineered into the protein of interest. This results in a homogeneous product with the label attached at a precise location, which is often crucial for preserving the protein's activity. However, enzymatic methods can be more complex to develop, may require larger quantities of the enzyme, and the introduction of a recognition sequence might be necessary.
Table 2: Comparison of Enzymatic and Chemical Labeling Approaches
| Feature | Chemical Labeling (e.g., this compound) | Enzymatic Labeling |
| Specificity | Generally low (targets all accessible primary amines) | High (targets specific enzyme recognition sites) |
| Product Homogeneity | Heterogeneous mixture of conjugates | Homogeneous product |
| Reaction Conditions | Mild to slightly alkaline pH | Generally mild, physiological conditions |
| Complexity | Relatively straightforward | Can be more complex to set up |
| Yield | Can be high | Variable, can be high |
| Potential for Protein Modification | Can occur at multiple sites, potentially affecting function | Minimal, as it occurs at a specific, engineered site |
Antigen-Carrier Conjugation in Immunogen Development
In the development of vaccines, particularly subunit vaccines, haptens (small molecules that are not immunogenic on their own) are often conjugated to larger carrier proteins to elicit a robust immune response. This compound can be employed as a crosslinker in this process to covalently attach haptens to carrier proteins.
The immunogenicity of an antigen-carrier conjugate is influenced by several factors that can be strategically manipulated to enhance the immune response.
Epitope Density: The number of haptens conjugated to a single carrier protein, known as the epitope density, is a critical factor. An optimal epitope density is required to effectively cross-link B cell receptors and trigger B cell activation. Both insufficient and excessive hapten loading can lead to a suboptimal immune response.
Carrier Protein Selection: The choice of carrier protein is crucial. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), and Bovine Serum Albumin (BSA). An effective carrier protein should be highly immunogenic to provide T-cell help to the B cells that recognize the hapten.
Adjuvants: The formulation of the conjugate with an adjuvant can significantly boost the immune response. Adjuvants are substances that enhance the body's immune response to an antigen.
Multimerization: Presenting the antigen in a multimeric format can enhance immunogenicity by promoting more efficient B cell receptor clustering.
The stability of the antigen-carrier conjugate is essential for its efficacy as an immunogen. Several factors can influence the stability of conjugates formed using this compound.
Hydrolysis of the NHS Ester: The NHS ester groups of this compound are susceptible to hydrolysis in aqueous solutions. This hydrolysis competes with the aminolysis reaction (the reaction with the amine groups of the protein). The rate of hydrolysis increases with increasing pH.
Stability of the Amide Bond: The amide bond formed upon reaction of the NHS ester with a primary amine is generally very stable under physiological conditions, ensuring the integrity of the conjugate.
Physicochemical Properties of the Conjugate: The conjugation process can alter the physicochemical properties of the protein, such as its solubility and susceptibility to aggregation. Changes in protein conformation upon conjugation can also affect its stability.
Storage Conditions: The long-term stability of the conjugate is dependent on the storage conditions, including temperature, pH, and the presence of cryoprotectants.
The efficacy of the conjugate is ultimately determined by its ability to elicit a specific and protective immune response. This is dependent on the preservation of the antigenic epitopes of the hapten and the immunogenic properties of the carrier protein following the conjugation process.
Integration of Disuccinimidyl Dodecanoate in Functional Materials Science
Hydrogel Engineering and Fabrication
Disuccinimidyl dodecanoate (B1226587) is a versatile crosslinking agent employed in the development of advanced materials such as hydrogels, where its properties contribute to enhanced mechanical strength and durability. chemimpex.com
Chemical Crosslinking Mechanisms for Hydrogel Network Formation
The primary mechanism for hydrogel formation using a disuccinimidyl crosslinker like Disuccinimidyl dodecanoate involves the reaction of its N-hydroxysuccinimide (NHS) esters with primary amines (-NH2) on polymer backbones. This reaction, known as amidation, results in the formation of stable, covalent amide bonds. For a hydrogel network to form, polymers containing at least two primary amine groups are required. The dodecanoate (12-carbon) aliphatic chain of the crosslinker would then act as a hydrophobic spacer between the polymer chains.
The reaction proceeds as follows:
Activation: The NHS ester is a good leaving group.
Nucleophilic Attack: A primary amine from a polymer chain attacks the carbonyl carbon of the NHS ester.
Bond Formation: A stable amide bond is formed, and N-hydroxysuccinimide is released as a byproduct.
This process, when carried out with multi-amine polymers, leads to a three-dimensional, crosslinked network capable of entrapping large amounts of water, characteristic of a hydrogel.
Design Principles for Tunable Mechanical Properties and Controlled Degradation Kinetics of Hydrogels
The mechanical properties and degradation kinetics of hydrogels crosslinked with this compound could be theoretically tuned through several design principles:
Crosslinker Concentration: Increasing the concentration of this compound would lead to a higher crosslinking density. This would result in a hydrogel with increased stiffness (higher storage modulus) and reduced swelling capacity. Conversely, a lower concentration would produce a softer, more pliable hydrogel.
Polymer Characteristics: The choice of the amine-containing polymer is critical. The molecular weight, number of amine groups per chain, and the inherent properties of the polymer (e.g., hydrophilicity, biodegradability) would significantly influence the final hydrogel properties.
Degradation Kinetics: The degradation of a hydrogel crosslinked with this compound would primarily depend on the susceptibility of the polymer backbone to hydrolysis or enzymatic degradation. The amide bonds formed during crosslinking are generally stable. However, if the polymer itself contains hydrolytically or enzymatically cleavable linkages, the degradation rate could be controlled. For instance, in a study involving similar disuccinimidyl crosslinkers for the synthesis of poly(ortho ester amide) hydrogels, the degradation was pH-dependent due to the acid-labile nature of the polymer backbone. nih.gov A hydrogel made of this material lost approximately 20% of its mass over 14 days at pH 7.4, but eroded completely within 10 days at a more acidic pH of 5.0. nih.gov
Table 1: Theoretical Parameters for Tuning Hydrogel Properties with this compound
| Parameter | Effect on Mechanical Properties | Effect on Degradation Rate |
| Increasing Crosslinker Concentration | Increased stiffness and brittleness | Decreased (due to tighter network structure) |
| Increasing Polymer Molecular Weight | Variable; can affect elasticity | Variable; depends on polymer type |
| Choice of Polymer Backbone | Dependent on polymer rigidity | Dependent on polymer's biodegradability |
This table is based on general principles of hydrogel chemistry, as specific data for this compound is not available.
Preparation Techniques for Bulk Hydrogels and Micro-scale Hydrogel Structures
The preparation of hydrogels using this compound would typically involve solution-based mixing techniques.
Bulk Hydrogels: A solution of the amine-containing polymer would be prepared in a suitable buffer (typically at a pH between 7 and 9 to facilitate the amine-NHS ester reaction). A solution of this compound, likely in a water-miscible organic solvent due to its hydrophobicity, would then be added to the polymer solution. Gelation would occur upon mixing as the crosslinking reaction proceeds.
Micro-scale Hydrogel Structures: Techniques such as microfluidics or micromolding could be adapted. For instance, two separate streams, one containing the polymer and the other the crosslinker, could be mixed in a microfluidic channel to generate hydrogel microbeads or fibers.
Statistical Optimization of Hydrogel Synthesis Parameters (e.g., Response Surface Methodology)
While no studies employing Response Surface Methodology (RSM) specifically for hydrogels synthesized with this compound were found, this statistical approach is widely used for optimizing hydrogel formulations. RSM allows for the systematic investigation of the effects of multiple independent variables (e.g., polymer concentration, crosslinker concentration, pH) on desired responses (e.g., gelation time, swelling ratio, mechanical strength). A design of experiments (DoE) would be established, and the resulting data would be used to generate a mathematical model that predicts the optimal conditions for achieving the desired hydrogel properties.
Surface Functionalization and Biomaterial Interface Design
Immobilization of Biological Ligands on Planar and Particulate Substrates
This compound can be utilized to immobilize biological ligands containing primary amines (e.g., proteins, peptides, certain polysaccharides) onto substrates that have been pre-functionalized with a layer of amine-containing molecules.
The process would involve a two-step approach:
Activation of the Ligand: The biological ligand is reacted with an excess of this compound. This results in the ligand being "activated" with a pending NHS ester group, attached via the dodecanoate spacer.
Coupling to the Substrate: The activated ligand is then introduced to the amine-functionalized substrate (either planar, such as a glass slide, or particulate, such as a microbead). The pending NHS ester reacts with the surface amines, forming a stable amide bond and covalently immobilizing the ligand.
The long, hydrophobic dodecanoate spacer arm would hold the immobilized ligand at a distance from the substrate surface, which could be advantageous in reducing steric hindrance and improving the accessibility of the ligand for subsequent interactions.
Development of Strategies for Mitigating Non-Specific Adsorption at Interfaces
Non-specific adsorption (NSA) of biomolecules at material interfaces is a significant challenge in the development of sensitive and reliable biosensors and biomedical devices. One common strategy to mitigate NSA is the modification of surfaces with anti-fouling molecules, such as polyethylene (B3416737) glycol (PEG). This compound can be utilized in a two-step process to create such anti-fouling surfaces.
| Parameter | Description | Potential Influence of this compound |
| Surface Activation | Introduction of reactive groups for subsequent modification. | The two NHS ester groups allow for the covalent attachment to amine-functionalized surfaces. |
| Spacer Arm Length | The 12-carbon chain provides significant distance between the surface and the coupled molecule. | May reduce steric hindrance, allowing for more efficient coupling of anti-fouling agents. |
| Hydrophobicity | The dodecanoate chain introduces a hydrophobic element. | Could influence the orientation of the crosslinker and the final surface properties, potentially impacting its anti-fouling efficacy. |
| Anti-fouling Agent | Molecules like PEG that resist protein adsorption. | Covalently attached via the second NHS ester group, creating a stable, passivated surface. |
This table outlines the potential roles and characteristics of this compound in the context of mitigating non-specific adsorption, based on the general principles of similar crosslinkers.
Precision Site-Specific Patterning and Microarray Fabrication Techniques
The fabrication of protein microarrays relies on the controlled immobilization of proteins onto a solid support in a spatially defined manner nih.gov. NHS-ester chemistry is a widely adopted method for achieving this, due to its efficient and stable covalent bond formation with the primary amine groups present on the surface of proteins (e.g., lysine (B10760008) residues) scbt.com.
This compound can be employed to functionalize microarray substrates, such as glass slides coated with aminosilanes. This process creates a surface activated with NHS esters, ready for the spotting of protein solutions. The length of the dodecanoate spacer could be advantageous in presenting the immobilized proteins in a more accessible orientation for subsequent binding assays, by distancing them from the substrate surface. This may lead to improved signal-to-noise ratios in microarray experiments nih.gov. However, the hydrophobicity of the spacer might also influence protein conformation upon immobilization, a critical factor for maintaining protein activity nih.gov. The uniformity and stability of the resulting protein spots would need to be characterized to validate its suitability for high-density microarray applications.
| Fabrication Step | Role of this compound | Potential Outcome |
| Substrate Functionalization | Reaction with an amine-coated surface to create an NHS-ester activated slide. | A surface ready for covalent protein immobilization. |
| Protein Immobilization | Covalent attachment of proteins via reaction of their primary amines with the surface NHS esters. | Spatially defined and stable protein spots. |
| Assay Performance | The 12-carbon spacer may influence protein orientation and accessibility. | Potentially enhanced binding capacity and signal intensity. |
This table illustrates the prospective application of this compound in microarray fabrication, based on established NHS-ester surface chemistry principles.
Self-Assembly Approaches for Ordered Molecular Layers on Surfaces
The formation of well-ordered molecular layers on surfaces is crucial for the development of advanced functional materials. While self-assembled monolayers (SAMs) are typically formed using molecules with a specific headgroup that has a strong affinity for the substrate (e.g., thiols on gold), the long alkyl chain of this compound suggests a potential for ordered assembly driven by van der Waals interactions between the dodecyl chains.
If this compound were to be immobilized on a surface, the 12-carbon chains could, under appropriate conditions, pack in an ordered fashion, leading to a well-defined molecular layer. The terminal NHS ester groups would then be presented in a regular array, which could be beneficial for the subsequent ordered immobilization of biomolecules. However, there is no specific literature available that demonstrates the self-assembly of this compound into highly ordered monolayers. The successful formation of such layers would be highly dependent on factors such as the substrate, solvent, and deposition conditions.
Synthesis and Characterization of Functionalized Polymeric Architectures
This compound can act as a crosslinking agent in the synthesis of functionalized polymeric architectures, such as hydrogels and functionalized polymer networks. When reacted with polymers containing primary amine groups, the two NHS ester groups of this compound can form amide linkages between different polymer chains, leading to the formation of a crosslinked network nih.gov.
The characterization of such crosslinked polymers would involve a range of analytical techniques to determine their structure and properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation and consumption of NHS esters. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the crosslinked polymer network. |
| Gel Permeation Chromatography (GPC) | To be used on the precursor polymers to determine molecular weight before crosslinking. |
| Swelling Studies | Determination of the water uptake capacity and swelling kinetics of the hydrogel. |
| Rheology | Measurement of the mechanical properties, such as storage and loss moduli. |
| Scanning Electron Microscopy (SEM) | Visualization of the morphology and porous structure of the crosslinked polymer. |
This table provides an overview of the analytical methods that would be used to characterize polymeric architectures synthesized using this compound as a crosslinker.
Nanocarrier Functionalization for Advanced Delivery Systems
Mechanistic Studies of Enhanced Cellular Uptake and Intracellular Trafficking
The functionalization of nanocarriers with targeting ligands using crosslinkers like Disuccinimidyl dodecanoate (B1226587) is intended to enhance their uptake by target cells through receptor-mediated endocytosis. Once the ligand-decorated nanocarrier binds to its receptor on the cell surface, the cell internalizes the entire complex.
Mechanistic studies are crucial to understand how these modified nanocarriers are processed by the cell. Following internalization, the nanocarrier is typically enclosed within an endosome. The subsequent intracellular trafficking pathway determines the ultimate fate of the nanocarrier and its therapeutic payload. For many applications, it is desirable for the nanocarrier to escape the endosome and release its contents into the cytoplasm where they can reach their intracellular targets. The surface chemistry of the nanocarrier, including the presence of the crosslinker and the attached ligand, can influence these intracellular processes. While specific studies detailing the intracellular trafficking of nanocarriers functionalized solely with Disuccinimidyl dodecanoate are not extensively available, the general principles of endosomal escape and intracellular fate are actively investigated for various functionalized nanosystems.
Design and Application of Stimuli-Responsive Nanocarrier Architectures
Stimuli-responsive nanocarriers are designed to release their payload in response to specific environmental triggers, such as changes in pH or the presence of certain enzymes. This approach allows for site-specific drug release, further enhancing the therapeutic index of the encapsulated drug.
This compound can be used in the construction of such systems, for example, by attaching pH-sensitive polymers or enzyme-labile peptides to the nanocarrier surface. In a pH-responsive system, a polymer that changes its conformation or solubility at the acidic pH of the tumor microenvironment or within endosomes could be conjugated to the nanocarrier. This change in the polymer's state could then trigger the destabilization of the nanocarrier and the release of its contents. Similarly, for an enzyme-responsive system, a peptide that is a substrate for an enzyme overexpressed at the target site could be used to "gate" the nanocarrier. Cleavage of the peptide by the enzyme would then lead to drug release. In these sophisticated designs, this compound would serve as the stable anchor for the stimuli-responsive element to the nanocarrier.
Analytical and Spectroscopic Characterization of Disuccinimidyl Dodecanoate Modified Systems
Mass Spectrometry for Conjugate Identification and Stoichiometry Determination
Mass spectrometry (MS) is an indispensable tool for the analysis of molecules, offering high sensitivity and the ability to determine molecular weights with great accuracy. nih.gov For systems modified with Disuccinimidyl dodecanoate (B1226587), MS is primarily used to confirm the covalent attachment of the crosslinker and to determine the stoichiometry of the conjugation—that is, how many DSD molecules are bound to a single protein or polymer molecule.
Application of MALDI-TOF Mass Spectrometry for Modified Proteins
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large biomolecules like proteins. youtube.commdpi.com In this technique, the protein sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the protein molecules with minimal fragmentation. youtube.com The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. youtube.com
When a protein is modified with Disuccinimidyl dodecanoate, each successful conjugation event results in a specific mass increase. The DSD molecule links primary amine groups (such as the N-terminus or the side chain of lysine (B10760008) residues), and the reaction releases an N-hydroxysuccinimide leaving group at each end. The mass of the dodecanoate linker itself is added to the protein.
By comparing the mass spectrum of the unmodified protein with that of the DSD-modified protein, the number of attached linkers can be determined. The spectrum of the modified sample will show a series of peaks, each corresponding to the protein plus an integer number of crosslinkers. The difference in mass between consecutive peaks corresponds to the mass of the dodecanoate linker. This allows for the determination of the distribution and average number of crosslinkers per protein molecule, often referred to as the degree of modification.
Table 1: Illustrative MALDI-TOF MS Data for a Model Protein Modified with this compound
| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|
| Unmodified Protein | 25,000 | 25,001.5 | The native protein. |
| Protein + 1 DSD Linker | 25,196 | 25,197.8 | Protein with one DSD molecule attached. |
| Protein + 2 DSD Linkers | 25,392 | 25,394.1 | Protein with two DSD molecules attached. |
Note: Masses are hypothetical and for illustrative purposes. The mass of the dodecanoate linker is approximately 196 Da.
Chromatographic Methods for Product Separation and Purity Assessment
Chromatography is a powerful technique for separating the components of a mixture. For DSD-modified systems, it is essential for purifying the final conjugate from unreacted starting materials and for assessing the homogeneity of the product.
Utilization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation and purification of proteins and peptides. hplc.eunih.gov It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. nih.gov A gradient of increasing organic solvent concentration is used to elute the bound molecules, with more hydrophobic molecules eluting later. hplc.eu
The covalent attachment of the this compound linker, which contains a 12-carbon aliphatic chain, significantly increases the hydrophobicity of a protein. As a result, the DSD-modified protein will be retained more strongly on the RP-HPLC column than the unmodified protein.
RP-HPLC can be used to:
Assess Purity: A chromatogram of the reaction mixture can show distinct peaks for the unmodified protein, the DSD-protein conjugate, and any excess crosslinker. The area under each peak can be used to estimate the relative abundance of each species and thus the purity of the conjugate.
Separate Species: Different populations of modified proteins (e.g., those with one, two, or three linkers) may be separated if the change in hydrophobicity is sufficient to allow for chromatographic resolution. molnar-institute.com
Table 2: Representative RP-HPLC Elution Data for DSD-Modified Protein
| Species | Retention Time (minutes) | Rationale |
|---|---|---|
| Unmodified Protein | 15.2 | Baseline hydrophobicity. |
| Protein + 1 DSD Linker | 18.5 | Increased hydrophobicity due to one dodecanoate chain. |
| Protein + 2 DSD Linkers | 20.8 | Further increased hydrophobicity. |
Note: Retention times are exemplary and depend on the specific column, gradient, and protein.
Spectroscopic Techniques for Structural Elucidation of Conjugates (e.g., NMR, UV-Vis)
Spectroscopic techniques are used to probe the structural and electronic properties of molecules and can provide valuable information about the success of a conjugation reaction.
UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the aliphatic dodecanoate chain of DSD does not have a strong chromophore, UV-Vis spectroscopy is useful for determining the concentration of the protein before and after conjugation, typically by measuring the absorbance at 280 nm. More importantly, it can be used to calculate the drug-to-antibody ratio (or in this case, linker-to-protein ratio) if the attached molecule has a distinct absorbance profile. nih.gov The conjugation reaction itself can be monitored if there is a change in the absorbance spectrum upon reaction of the NHS ester. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. For DSD-modified systems, ¹H NMR can confirm the presence of the dodecanoate linker in the final product. The long aliphatic chain of the dodecanoate moiety will produce characteristic signals in the upfield region (typically 0.8-1.6 ppm) of the ¹H NMR spectrum. The appearance of these signals in the spectrum of a purified conjugate, which are absent in the spectrum of the native protein, provides direct evidence of successful conjugation.
Microscopic and Morphological Characterization of Functionalized Materials (e.g., SEM for Hydrogels)
When this compound is used to crosslink polymers to form materials like hydrogels, it is crucial to characterize the morphology and microstructure of the resulting material, as these properties govern its physical and biological performance.
Scanning Electron Microscopy (SEM): Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface topography of a sample. nih.gov For hydrogels crosslinked with DSD, SEM is used to study the porous microarchitecture. researchgate.net The sample is typically freeze-dried to remove water and then coated with a conductive material. An electron beam is scanned across the surface, and the detected secondary or backscattered electrons are used to generate an image.
SEM analysis can reveal key morphological features of the hydrogel, including:
Pore Size and Distribution: The degree of crosslinking influences the pore size of the hydrogel network. Higher crosslinking density generally leads to smaller pores. researchgate.net
Surface Roughness: The surface texture can affect cell adhesion and interaction with the biological environment. nih.gov
These morphological characteristics are critical as they influence the hydrogel's mechanical properties, swelling behavior, and its suitability for applications such as drug delivery or tissue engineering. researchgate.netnih.gov
Table 3: Summary of Analytical Techniques and Information Obtained
| Technique | Purpose | Key Information Provided |
|---|---|---|
| MALDI-TOF MS | Conjugate Identification & Stoichiometry | Molecular weight of conjugates, number of linkers per protein. |
| RP-HPLC | Purity Assessment & Separation | Separation of modified from unmodified species, assessment of reaction completion and product homogeneity. |
| UV-Vis Spectroscopy | Concentration & Reaction Monitoring | Protein concentration, monitoring conjugation progress. |
| NMR Spectroscopy | Structural Confirmation | Direct evidence of the presence of the dodecanoate linker's chemical structure. |
| SEM | Morphological Characterization | Pore size, surface topography, and microstructure of functionalized materials like hydrogels. |
Q & A
Q. Methodological Guidance :
- pH and Buffer Selection : Use non-amine buffers (e.g., PBS, HEPES) at pH 7.5–8.5 to maximize NHS-ester reactivity with lysine residues. Avoid Tris or glycine, as competing amines quench crosslinking efficiency .
- Molar Ratio : Start with a 10:1 to 20:1 (crosslinker:protein) molar ratio. Titrate based on protein concentration (0.1–2 mg/mL) to balance specificity and over-crosslinking .
- Temperature/Time : Incubate at 25°C for 30–60 minutes. Quench with 50–100 mM Tris-HCl (pH 8.0) for 15 minutes .
Advanced: How to resolve ambiguities in crosslink identification for large protein complexes using this compound?
Q. Methodological Guidance :
- Software Tools : Use xQuest/xProphet for initial identification, leveraging isotopic labeling and MS2/MS3 fragmentation patterns. Validate statistically with FDR <5% .
- Prosit-XL Integration : Train spectral prediction models on cleavable crosslinker datasets (e.g., DSSO, DSBU) to enhance this compound peptide identification .
- Orthogonal Validation : Combine with cryo-EM or SAXS to resolve conflicting crosslink distances in dynamic complexes .
Basic: What buffer components are incompatible with this compound?
Q. Methodological Guidance :
- Avoid : Amine-containing buffers (Tris, glycine), reducing agents (DTT, β-mercaptoethanol), and high concentrations of imidazole or histidine.
- Compatible Additives : Use 150 mM NaCl for solubility; include 0.01% SDS for membrane proteins .
Advanced: How to integrate this compound crosslinking with ion mobility spectrometry (IMS) for structural studies?
Q. Methodological Guidance :
- timsTOF PASEF : Pair parallel accumulation-serial fragmentation (PASEF) with collision-induced dissociation (CID) to separate crosslinked peptides by mobility and mass. Calibrate using DSBU-crosslinked BSA as a reference .
- Data Analysis : Use Skyline for quantitative PRM/DIA workflows, focusing on diagnostic ions (e.g., 216.1 m/z for urea-based crosslinkers) .
Basic: How does this compound compare to DSSO or DSBU in crosslinking applications?
Q. Key Parameters :
Advanced: How to address contradictions between crosslinking data and existing structural models?
Q. Methodological Guidance :
- Multi-Step Validation :
Advanced: Can this compound be used for in vivo crosslinking studies?
Q. Methodological Guidance :
- Challenges : Low membrane permeability due to long hydrophobic spacer. Use cell-permeable analogs (e.g., DSBU with shorter spacers) for live-cell studies .
- Workaround : Permeabilize membranes with digitonin (0.01–0.05%) or electroporation before crosslinking .
Basic: How to quantify crosslinking efficiency with this compound?
Q. Methodological Guidance :
- SDS-PAGE Analysis : Resolve crosslinked products under reducing conditions. Look for high-MW smears or bands.
- MS-Based Quantitation : Use Skyline-PRM to quantify unique crosslinked peptides vs. unmodified counterparts .
Advanced: How to optimize CID parameters for this compound crosslink detection?
Q. Methodological Guidance :
- Fragmentation Energy : Use stepped CID (20–35 eV) to balance peptide backbone fragmentation and crosslink stability.
- Diagnostic Ions : Monitor neutral losses (e.g., 98 Da for NHS ester cleavage) .
Basic: What are the storage and handling requirements for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
